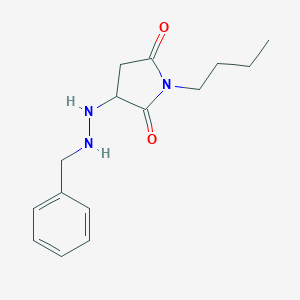![molecular formula C18H9ClN2O4 B241451 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as Cl-NQNO, is a chemical compound that has been widely studied for its potential as an anti-tumor agent. It belongs to the class of nitroaromatic compounds, which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress and DNA damage, ultimately resulting in cell death. 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have other biochemical and physiological effects. It has been shown to induce vasodilation (widening of blood vessels), which may have potential applications in the treatment of cardiovascular diseases. It has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its potential toxicity and reactive nature must be taken into account when handling and using the compound. It is also important to note that the effects of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione may vary depending on the specific cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more effective and targeted delivery methods, such as nanoparticles or liposomes, to increase the compound's efficacy and reduce potential toxicity. Another area of research could be the investigation of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione's effects on the immune system, as it has been found to have immunomodulatory properties. Additionally, further studies could be conducted to explore the compound's potential applications in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through a multi-step process involving the reaction of 3-chloroaniline with 2-nitrobenzaldehyde, followed by a series of cyclization and oxidation reactions. The resulting compound has been shown to have high purity and stability, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential as an anti-cancer agent. Research has shown that it can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have synergistic effects when used in combination with other anti-cancer drugs, such as cisplatin and doxorubicin.
Propiedades
Fórmula molecular |
C18H9ClN2O4 |
|---|---|
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9ClN2O4/c19-11-4-2-5-12(8-11)20-17(22)14-6-1-3-10-7-13(21(24)25)9-15(16(10)14)18(20)23/h1-9H |
Clave InChI |
VXGNKNAIYMTXCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)

![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)




![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)


![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)